molecular formula C16H29NO2 B1235723 Allopumiliotoxin 267a CAS No. 73376-38-2

Allopumiliotoxin 267a

Cat. No. B1235723
CAS RN: 73376-38-2
M. Wt: 267.41 g/mol
InChI Key: LWXKAVPXEDNHLL-VRUXTKGDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allopumiliotoxin 267a is an alkaloid.

Scientific Research Applications

Synthesis and Structural Studies

  • Allopumiliotoxin 267A's synthesis has been a focus of research, illustrating efficient construction methods for complex alkaloids. Wang, Zhong, and Lin (2009) demonstrated a concise total synthesis in 5 steps, highlighting the importance of intramolecular nucleophilic acyl substitution in producing alpha-alkylidene aza-cycloketones with rich structural diversity (Wang, Zhong, & Lin, 2009).
  • Caderas et al. (1996) described a stereocontrolled strategy for synthesizing allopumiliotoxin A alkaloids, including allopumiliotoxin 267A, emphasizing iodide-promoted iminium ion−alkyne cyclizations as a key transformation (Caderas et al., 1996).
  • Magnetic resonance spectral assignments for allopumiliotoxin 267A were reported by Tokuyama, Daly, and Highet (1984), contributing to the structural definition of this compound and related alkaloids (Tokuyama, Daly, & Highet, 1984).

Biological and Chemical Defense Studies

  • A study on the molecular physiology of pumiliotoxin sequestration in poison frogs by Alvarez-Buylla et al. (2022) found that certain species can metabolize pumiliotoxin into the more potent allopumiliotoxin 267A, altering gene expression related to immune function and small molecule metabolism (Alvarez-Buylla et al., 2022).
  • Daly et al. (2003) provided evidence for an enantioselective pumiliotoxin 7-hydroxylase in dendrobatid poison frogs, which selectively hydroxylates pumiliotoxin into allopumiliotoxin 267A, enhancing its antipredator potency (Daly et al., 2003).

Additional Alkaloid Studies

  • The research by Tokuyama et al. (1987) on new classes of alkaloids in dendrobatid poison frogs identified allopumiliotoxin 267A as a major constituent, contributing to understanding the chemical composition of these amphibians (Tokuyama et al., 1987).
  • A study by Tan, Stork, Feeder, and Holmes (1999) on the stereoselective synthesis of the indolizidine core of allopumiliotoxins further contributed to the chemical understanding of allopumiliotoxin 267A (Tan, Stork, Feeder, & Holmes, 1999).

properties

CAS RN

73376-38-2

Product Name

Allopumiliotoxin 267a

Molecular Formula

C16H29NO2

Molecular Weight

267.41 g/mol

IUPAC Name

(6E,7R,8R,8aS)-8-methyl-6-[(2R)-2-methylhexylidene]-1,2,3,5,7,8a-hexahydroindolizine-7,8-diol

InChI

InChI=1S/C16H29NO2/c1-4-5-7-12(2)10-13-11-17-9-6-8-14(17)16(3,19)15(13)18/h10,12,14-15,18-19H,4-9,11H2,1-3H3/b13-10+/t12-,14+,15-,16-/m1/s1

InChI Key

LWXKAVPXEDNHLL-VRUXTKGDSA-N

Isomeric SMILES

CCCC[C@@H](C)/C=C/1\CN2CCC[C@H]2[C@@]([C@@H]1O)(C)O

SMILES

CCCCC(C)C=C1CN2CCCC2C(C1O)(C)O

Canonical SMILES

CCCCC(C)C=C1CN2CCCC2C(C1O)(C)O

synonyms

allo-pumiliotoxin 267A
allopumiliotoxin 267A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Allopumiliotoxin 267a
Reactant of Route 2
Allopumiliotoxin 267a
Reactant of Route 3
Allopumiliotoxin 267a
Reactant of Route 4
Allopumiliotoxin 267a
Reactant of Route 5
Allopumiliotoxin 267a
Reactant of Route 6
Allopumiliotoxin 267a

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.